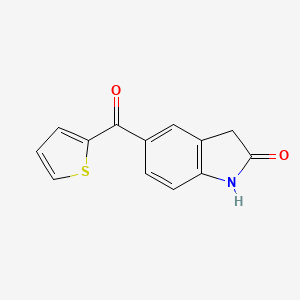
5-(2-Thenoyl)oxindole
Cat. No. B8433355
M. Wt: 243.28 g/mol
InChI Key: DJUVRTVJSHICLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04725616
Procedure details


Using a similar procedure and starting with the requisite reagents, 5-acetyloxindole, 5-propionyloxindole, 5-(2-thenoyl)oxindole, 5-(3-thenoyl)oxindole, 4-methyl-5-acetyloxindole, 4-chloro-5-acetyloxindole and 7-methyl-5-benzoyloxindole are prepared.



Name
5-(3-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
4-methyl-5-acetyloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name
4-chloro-5-acetyloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Name
7-methyl-5-benzoyloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Name
Identifiers


|
REACTION_CXSMILES
|
C(C1C=C2C(=CC=1)NC(=O)C2)(=O)C.C(C1C=C2C(=CC=1)NC(=O)C2)(=O)CC.C1(C(C2C=C3C(=CC=2)NC(=O)C3)=O)SC=CC=1.C1SC=CC=1C(C1C=C2C(=CC=1)NC(=O)C2)=O.CC1C(C(=O)C)=CC=C2C=1CC(=O)N2.ClC1C(C(=O)C)=CC=C2C=1CC(=O)N2.C[C:91]1[CH:92]=[C:93]([C:101](=[O:108])[C:102]2[CH:107]=[CH:106][CH:105]=[CH:104][CH:103]=2)[CH:94]=[C:95]2[C:99]=1[NH:98][C:97](=[O:100])[CH2:96]2>>[C:101]([C:93]1[CH:94]=[C:95]2[C:99](=[CH:91][CH:92]=1)[NH:98][C:97](=[O:100])[CH2:96]2)(=[O:108])[C:102]1[CH:103]=[CH:104][CH:105]=[CH:106][CH:107]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C=1C=C2CC(NC2=CC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)C=1C=C2CC(NC2=CC1)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CS1)C(=O)C=1C=C2CC(NC2=CC1)=O
|
Step Four
|
Name
|
5-(3-thenoyl)oxindole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C=CS1)C(=O)C=1C=C2CC(NC2=CC1)=O
|
Step Five
|
Name
|
4-methyl-5-acetyloxindole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C2CC(NC2=CC=C1C(C)=O)=O
|
Step Six
|
Name
|
4-chloro-5-acetyloxindole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C2CC(NC2=CC=C1C(C)=O)=O
|
Step Seven
|
Name
|
7-methyl-5-benzoyloxindole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C=C2CC(NC12)=O)C(C1=CC=CC=C1)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1C=C2CC(NC2=CC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
